molecular formula C19H36O3 B14311963 2-Ethylhexyl 9-(oxiran-2-YL)nonanoate CAS No. 110007-33-5

2-Ethylhexyl 9-(oxiran-2-YL)nonanoate

Cat. No.: B14311963
CAS No.: 110007-33-5
M. Wt: 312.5 g/mol
InChI Key: RPTHQBBUNOLNAA-UHFFFAOYSA-N
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Description

2-Ethylhexyl 9-(oxiran-2-yl)nonanoate is a chemical compound known for its unique structure and properties. It is an ester formed from 2-ethylhexanol and 9-(oxiran-2-yl)nonanoic acid. This compound is often used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexyl 9-(oxiran-2-yl)nonanoate typically involves the epoxidation of 2-ethylhexyl nonanoate. The process begins with the esterification of 2-ethylhexanol with nonanoic acid to form 2-ethylhexyl nonanoate. This intermediate is then subjected to epoxidation using meta-chloroperbenzoic acid as the oxidizing agent. The reaction is carried out in a solvent such as dichloromethane at low temperatures to maintain the stability of the epoxide .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 9-(oxiran-2-yl)nonanoate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions

    Oxidation: Meta-chloroperbenzoic acid is commonly used for epoxidation.

    Reduction: Lithium aluminum hydride is used for reducing the ester group.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Formed from the reduction of the ester group.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Ethylhexyl 9-(oxiran-2-yl)nonanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylhexyl 9-(oxiran-2-yl)nonanoate involves its reactivity due to the presence of the epoxide ring. The epoxide ring is highly strained and can undergo ring-opening reactions with various nucleophiles. This reactivity makes it useful in various chemical transformations and applications. The ester group also contributes to its reactivity and stability, making it a versatile compound in different fields.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl 9-(oxiran-2-yl)nonanoate is unique due to the presence of both the ester group and the epoxide ring. This combination provides a balance of stability and reactivity, making it suitable for various applications. The epoxide ring adds a level of reactivity that is not present in similar compounds, allowing for a wider range of chemical transformations.

Properties

CAS No.

110007-33-5

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

2-ethylhexyl 9-(oxiran-2-yl)nonanoate

InChI

InChI=1S/C19H36O3/c1-3-5-12-17(4-2)15-22-19(20)14-11-9-7-6-8-10-13-18-16-21-18/h17-18H,3-16H2,1-2H3

InChI Key

RPTHQBBUNOLNAA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCCC1CO1

Origin of Product

United States

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